molecular formula C19H31NO2 B310707 N-(2-ethoxyphenyl)undecanamide

N-(2-ethoxyphenyl)undecanamide

Cat. No.: B310707
M. Wt: 305.5 g/mol
InChI Key: HJQYTGRMUNNFML-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)undecanamide is a synthetic amide derivative featuring an undecanamide backbone (11-carbon chain) linked to a 2-ethoxyphenyl group.

Properties

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)undecanamide

InChI

InChI=1S/C19H31NO2/c1-3-5-6-7-8-9-10-11-16-19(21)20-17-14-12-13-15-18(17)22-4-2/h12-15H,3-11,16H2,1-2H3,(H,20,21)

InChI Key

HJQYTGRMUNNFML-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=CC=CC=C1OCC

Canonical SMILES

CCCCCCCCCCC(=O)NC1=CC=CC=C1OCC

Origin of Product

United States

Comparison with Similar Compounds

N-(5-Iodoquinolin-8-yl)undecanamide

Structure: The quinoline core replaces the phenyl group, with an iodine atom at the 5-position and an undecanamide chain at the 8-position. Key Findings:

  • Used as a bidentate ligand in organoboron polymers, yielding strong luminescence (quantum yield ΦF = 0.65) due to extended conjugation and long alkyl chains enhancing solubility and reducing aggregation .
  • The iodine atom and quinoline system enable efficient cross-coupling reactions (e.g., Sonogashira-Hagihara) for polymer synthesis .

Comparison :

  • The ethoxyphenyl group in N-(2-ethoxyphenyl)undecanamide lacks the electron-deficient quinoline system, likely reducing luminescent efficiency. However, the ethoxy group’s electron-donating nature may stabilize excited states differently.
  • Steric hindrance from the ortho-ethoxy group could limit coordination flexibility compared to the planar quinoline-based ligand.

N-(Quinolin-8-yl)acetamide

Structure: A shorter acetamide chain (vs. undecanamide) attached to quinoline. Key Findings:

  • Resulted in organoboron polymers with ΦF = 0.53. The shorter chain reduced solubility, leading to lower quantum yields than N-(5-iodoquinolin-8-yl)undecanamide-based polymers .
  • Fluorinated aryl groups (e.g., -C₈F₁₇) further enhanced luminescence by minimizing intermolecular quenching .

Comparison :

  • The undecanamide chain in this compound may improve solubility and film-forming ability compared to acetamide analogs.
  • The ethoxy group’s moderate electron-donating capacity could mimic fluorinated groups’ effects on reducing aggregation, though to a lesser extent.

N-(2-Hydroxy-1,1-dimethylethyl)undecanamide

Structure : A branched hydroxyalkyl group replaces the aromatic substituent.
Key Findings :

  • Marketed for medicinal applications, suggesting enhanced bioavailability due to polar hydroxy and nonpolar undecanamide groups .

Comparison :

  • The ethoxyphenyl group’s aromaticity may favor electronic applications (e.g., sensors, OLEDs), while the hydroxyalkyl variant prioritizes biological interactions.
  • The ethoxy group’s hydrophobicity could reduce water solubility compared to the hydroxyalkyl analog.

Data Table: Comparative Analysis of Key Properties

Compound Core Structure Substituent Key Property/Application Quantum Yield (ΦF) Reference
N-(5-Iodoquinolin-8-yl)undecanamide Quinoline Iodo, undecanamide Luminescent organoboron polymers 0.65 [1]
N-(Quinolin-8-yl)acetamide Quinoline Acetamide Luminescent polymers 0.53 [1]
This compound Phenyl Ethoxy, undecanamide Hypothesized electronic materials Not reported
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide Alkyl Hydroxy, undecanamide Medicinal applications Not applicable [3]

Research Implications and Gaps

  • Synthetic Flexibility: The ethoxyphenyl group’s compatibility with cross-coupling reactions (as seen in quinoline analogs) remains untested but could enable novel polymer designs.
  • Optical Properties : Empirical studies are needed to quantify the ethoxy group’s impact on luminescence efficiency and Stokes shift.

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